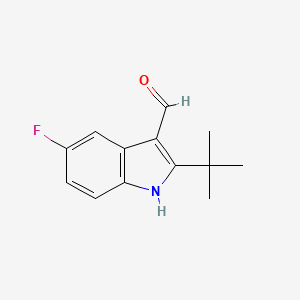

2-tert-butyl-5-fluoro-1H-indole-3-carbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

"2-tert-butyl-5-fluoro-1H-indole-3-carbaldehyde" belongs to a class of organic compounds known as indoles, which are characterized by a 2,3-benzopyrrole structure. Indoles are significant in medicinal chemistry due to their presence in numerous bioactive molecules.

Synthesis Analysis

The synthesis of indole derivatives often involves reactions between indole-3-carbaldehyde with various reagents. For example, a compound related to our target, synthesized by reacting indole-3-carbaldehyde with 4-tert-butylbenzyl chloride, demonstrates typical synthetic strategies involving substitution reactions and recrystallization for purity enhancement (Sonar, Parkin, & Crooks, 2006).

Molecular Structure Analysis

The molecular structure of indole derivatives can be elucidated using techniques such as X-ray crystallography. For instance, analysis of tert-butyl indole carboxylate derivatives has provided insights into the planarity of the indole ring system and its dihedral angles with attached groups, offering a basis for understanding structural aspects of similar compounds (Yao et al., 2023).

Chemical Reactions and Properties

Indole derivatives engage in various chemical reactions, highlighting their reactivity and functional group transformations. For instance, gold-catalyzed cycloisomerizations have been used to synthesize indole-2-carbaldehydes from related substrates, showcasing the versatility of indoles in synthetic chemistry (Kothandaraman et al., 2011).

Aplicaciones Científicas De Investigación

Chemical Structure and Synthesis

2-tert-butyl-5-fluoro-1H-indole-3-carbaldehyde is part of a class of compounds that have been synthesized for various research purposes. These compounds are characterized by their indole backbone, which is a structure of interest due to its presence in many natural products and pharmaceuticals. For instance, the synthesis of related indole derivatives has been reported, highlighting methods that could potentially be applied to this compound. A notable example is the work by Sonar et al., where they described the synthesis of an indole derivative via the reaction of indole-3-carbaldehyde with other reagents, showcasing the structural flexibility and synthetic accessibility of indole carbaldehydes (Sonar, Parkin, & Crooks, 2006).

Photophysical Properties

Indole derivatives exhibit interesting photophysical properties, making them valuable for applications in material science and as fluorescent markers. Guzow et al. synthesized a highly fluorescent amino acid derivative from 1H-indole-3-carbaldehyde, demonstrating the potential of indole derivatives in developing new materials with desirable photophysical properties (Guzow, Szabelski, Malicka, & Wiczk, 2001).

Anticancer Research

The modification of indole derivatives has been explored in the search for new anticancer agents. Anwar et al. reported the synthesis of N-arylated indole-3-substituted-2-benzimidazoles via a method that could be applicable to this compound derivatives, showcasing their potential efficacy as anticancer agents (Anwar et al., 2023).

Optoelectronic Applications

The structural modification of indole derivatives has implications in the development of organic optoelectronic devices. Hu et al. explored the synthesis and photophysical properties of pyrene derivatives, which, like this compound, can be functionalized to enhance their properties for use in organic light-emitting diodes (OLEDs) and other optoelectronic applications (Hu, Feng, Seto, Iwanaga, Era, Matsumoto, Tanaka, & Yamato, 2013).

Novel Synthetic Routes

Research on indole derivatives often focuses on developing new synthetic routes for functionalized heterocycles. Koning et al. reported a method for synthesizing benzo[a]carbazoles and pyrido[2,3-a]carbazoles from indole-3-carbaldehydes, demonstrating the versatility of these compounds in synthesizing complex heterocyclic structures (Koning, Michael, & Rousseau, 2000).

Direcciones Futuras

Mecanismo De Acción

Indole Derivatives: A General Overview

Indole derivatives are a significant class of compounds in medicinal chemistry, known for their diverse biological activities . They are found in many important synthetic drug molecules and bind with high affinity to multiple receptors, making them useful in developing new therapeutic derivatives .

Biological Activities

Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This broad spectrum of activities has sparked interest among researchers to synthesize a variety of indole derivatives .

Biochemical Pathways

The exact biochemical pathways affected by indole derivatives can vary widely depending on the specific compound and its targets. Some indole derivatives have been reported to show inhibitory activity against certain viruses .

Propiedades

IUPAC Name |

2-tert-butyl-5-fluoro-1H-indole-3-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14FNO/c1-13(2,3)12-10(7-16)9-6-8(14)4-5-11(9)15-12/h4-7,15H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOCYBRXNOYLLDZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C2=C(N1)C=CC(=C2)F)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14FNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-chloro-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2490538.png)

![5-Fluoro-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]pyrimidin-2-amine](/img/structure/B2490539.png)

![2-(2-fluorophenoxy)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide](/img/structure/B2490541.png)

![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]pyridine-3-carboxamide](/img/structure/B2490542.png)

![[1-(4-chlorobenzyl)-1H-imidazol-2-yl]methanol hydrochloride](/img/no-structure.png)

![7-oxo-5-propyl-N-(3-(trifluoromethyl)benzyl)-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B2490544.png)

![N-[1-(4-methoxyphenyl)-2-oxotetrahydro-1H-pyrrol-3-yl]-1H-1,3-benzimidazole-5-carboxamide](/img/structure/B2490545.png)

![2-[10-(2,4-Dimethylphenyl)-3,5,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaen-4-yl]phenol](/img/structure/B2490549.png)

![2-[(5-chloropyridin-2-yl)amino]-N-(2,4-difluorobenzyl)-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B2490556.png)